![molecular formula C32H23NO5 B14954907 (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate](/img/structure/B14954907.png)
(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
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Overview
Description
The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate (hereafter referred to as Compound A) is a benzofuran-derived molecule with a chromenylmethylidene substituent and a diphenylcarbamate ester group. Its IUPAC name emphasizes the Z-configuration of the methylidene group and the fused chromene ring system . This structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Key features include:
- Diphenylcarbamate ester: Enhances lipophilicity and modulates pharmacokinetic properties.
- Benzofuran core: Provides a rigid scaffold for substituent interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multi-step organic reactions. The initial step often includes the formation of the chromene and benzofuran cores, followed by the introduction of the diphenylcarbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and thereby influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Compound A is compared to three analogues with structural modifications (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Chromene vs. Thienyl/Substituted Aryl Groups
- Compound B replaces chromene with a thienyl group, reducing aromaticity but introducing sulfur-based electronic effects. The 3,4-dimethoxybenzoate ester enhances solubility compared to diphenylcarbamate .
- Compound C and D feature halogenated (Cl/F) and dimethoxyphenyl substituents, respectively, which alter electronic density and steric bulk. These modifications may influence reactivity in substitution or coupling reactions .
Carbamate vs. Ester Functional Groups
- Compound A ’s diphenylcarbamate group increases hydrophobicity (logP ~4.1 inferred from analogues ), favoring membrane permeability.
- Compound B ’s ester group (3,4-dimethoxybenzoate) offers hydrolytic instability relative to carbamates, impacting metabolic pathways .
Steric and Electronic Effects
- Compound C ’s chloro-fluorophenyl group introduces electron-withdrawing effects, polarizing the benzofuran core and enhancing electrophilicity .
Biological Activity
Chemical Structure and Properties
The compound's molecular formula is C24H20N2O5 and it features a complex structure that includes chromene and benzofuran moieties. The presence of the diphenylcarbamate group enhances its lipophilicity and may influence its biological interactions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was tested using various in vitro assays, demonstrating a high efficacy compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammation regulation.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The IC50 values obtained from these studies suggest a promising therapeutic index for further development.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
HCT116 (Colon) | 15.0 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. Results showed a notable inhibition zone in agar diffusion tests, indicating its potential as an antimicrobial agent.
Case Study 1: In Vivo Efficacy
In a recent animal model study, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential for use in oncology, particularly for targeting solid tumors.
Case Study 2: Clinical Implications
A clinical trial exploring the safety and efficacy of the compound for treating chronic inflammatory conditions is currently underway. Preliminary results suggest favorable outcomes regarding patient tolerance and symptom relief.
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate?
Basic Question
The synthesis involves multi-step functionalization of the benzofuran core. A common approach includes:
Benzofuran Core Formation : Condensation of substituted phenols with aldehydes under acidic conditions to form the dihydrobenzofuran scaffold .
Carbamate Introduction : Reaction of the hydroxyl group at the 6-position with diphenylcarbamoyl chloride in the presence of a base (e.g., NaH/THF) to form the diphenylcarbamate moiety .
Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | NaH, THF, 0°C → RT | 60–75 | |
2 | Diphenylcarbamoyl chloride, DCM, 24h | 45–60 |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Basic Question
Spectroscopic Analysis :
- NMR : Key signals include:
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methylidene proton (δ 8.2 ppm, Z-configuration), and methoxy groups (δ 3.8–4.0 ppm) .
- ¹³C NMR : Carbonyl groups (δ 170–180 ppm) and quaternary carbons in the benzofuran core (δ 110–130 ppm) .
Crystallography : Single-crystal X-ray diffraction (SHELXL) confirms the Z-configuration and dihedral angles between chromenyl and benzofuran moieties .
Q. How can researchers resolve discrepancies between spectroscopic data and proposed structures?
Advanced Question
Discrepancies often arise from stereochemical ambiguity or overlapping NMR signals. Methodological solutions include:
X-ray Crystallography : Definitive structural assignment via SHELXL refinement (e.g., resolving Z/E isomerism in the methylidene group) .
Dynamic NMR : Variable-temperature NMR to assess rotational barriers in carbamate groups .
Computational Validation : DFT calculations (e.g., Gaussian) to compare experimental and theoretical chemical shifts .
Q. What experimental design strategies optimize synthesis yield and purity?
Advanced Question
Design of Experiments (DoE) is critical for optimizing multi-step syntheses:
Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs .
Response Surface Methodology (RSM) : Maximize yield by modeling interactions between factors (e.g., NaH concentration vs. reaction time) .
Case Study : Flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility in sensitive reactions .
Q. How is the stereochemistry of the methylidene group confirmed?
Advanced Question
The Z-configuration of the methylidene group is confirmed via:
X-ray Diffraction : Interatomic distances (<3.0 Å) between the methylidene proton and chromenyl oxygen .
NOESY NMR : Cross-peaks between the methylidene proton and adjacent aromatic protons .
SHELXL Refinement : Restraints applied during refinement to maintain the Z-conformation .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Advanced Question
Derivatization : Synthesize analogs with modified carbamate or chromenyl groups to assess pharmacological activity .
Crystallographic Data Mining : Compare bond lengths and angles with bioactive analogs (e.g., estrogen receptor modulators) .
Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinity for target proteins .
Properties
Molecular Formula |
C32H23NO5 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C32H23NO5/c1-21-23(18-22-10-8-9-15-28(22)36-21)19-30-31(34)27-17-16-26(20-29(27)38-30)37-32(35)33(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-21H,1H3/b30-19- |
InChI Key |
QXYULVYWWWASHY-FSGOGVSDSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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